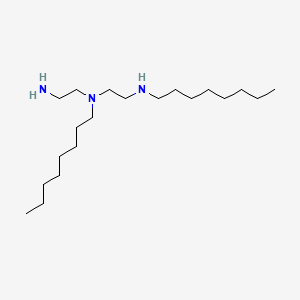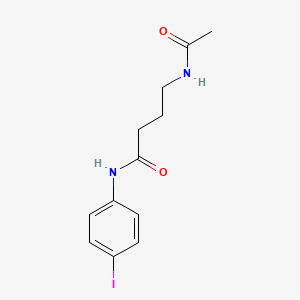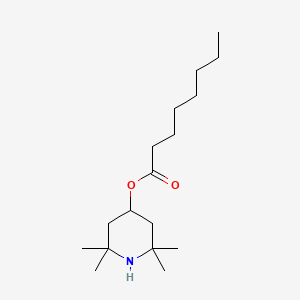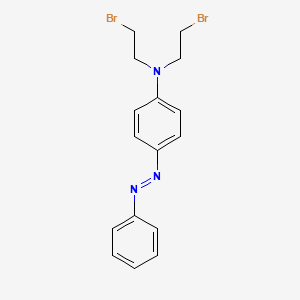
Azobenzene, 4-bis(2-bromoethyl)amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azobenzene, 4-bis(2-bromoethyl)amino- is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two phenyl rings. This compound is known for its unique photochemical properties, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azobenzene, 4-bis(2-bromoethyl)amino- typically involves the reaction of azobenzene derivatives with bromoethylamine. One common method includes the use of oxidative coupling reactions to introduce the bromoethyl groups onto the azobenzene core . The reaction conditions often involve the use of strong acids or bases to facilitate the coupling process. For instance, the use of acetic acid or hydrochloric acid can help in the protonation of intermediates, thereby driving the reaction to completion .
Industrial Production Methods
Industrial production of azobenzene, 4-bis(2-bromoethyl)amino- may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Azobenzene, 4-bis(2-bromoethyl)amino- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group (N=N) to hydrazo (NH-NH) or amine groups.
Substitution: The bromoethyl groups can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, hydrazo compounds, and various substituted azobenzene derivatives .
Wissenschaftliche Forschungsanwendungen
Azobenzene, 4-bis(2-bromoethyl)amino- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of azobenzene, 4-bis(2-bromoethyl)amino- involves photoisomerization, where the compound switches between trans and cis configurations upon exposure to light. This photoisomerization alters the compound’s electronic and steric properties, enabling it to interact with various molecular targets . The molecular pathways involved include changes in protein conformation and activation of signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: The parent compound, known for its simple structure and photoisomerization properties.
Bis(4-amino-2-bromo-6-methoxy)azobenzene: A derivative with additional functional groups that enhance its photoswitching capabilities.
Uniqueness
Azobenzene, 4-bis(2-bromoethyl)amino- is unique due to its bromoethyl groups, which provide additional sites for chemical modification and enhance its reactivity in substitution reactions. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
40136-78-5 |
|---|---|
Molekularformel |
C16H17Br2N3 |
Molekulargewicht |
411.13 g/mol |
IUPAC-Name |
N,N-bis(2-bromoethyl)-4-phenyldiazenylaniline |
InChI |
InChI=1S/C16H17Br2N3/c17-10-12-21(13-11-18)16-8-6-15(7-9-16)20-19-14-4-2-1-3-5-14/h1-9H,10-13H2 |
InChI-Schlüssel |
SZBBTDBCVFKMFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCBr)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


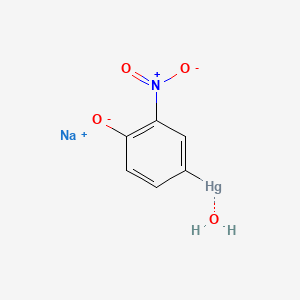
![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)
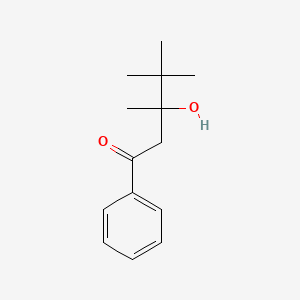
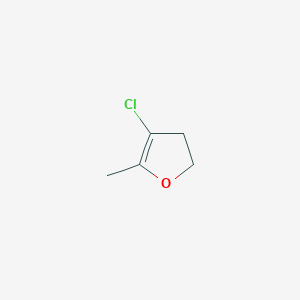
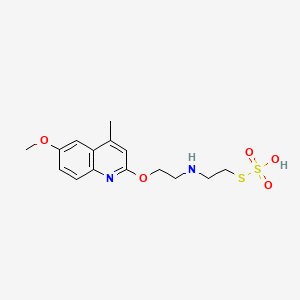
![1-[4-Bromo-3-(trifluoromethyl)phenyl]-2-[4-[2-(diethylamino)ethylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14658991.png)


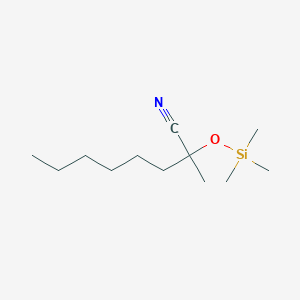
![4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol](/img/structure/B14659013.png)
